molecular formula C11H14ClNO2 B2484951 2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide CAS No. 734546-62-4

2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide

Cat. No.: B2484951
CAS No.: 734546-62-4
M. Wt: 227.69
InChI Key: UHLTWTVSXSHDRU-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a chloroacetamide group attached to a benzyl ring substituted with hydroxy and dimethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide typically involves the reaction of 4-hydroxy-3,5-dimethylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide is unique due to the presence of both hydroxy and dimethyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7-3-9(4-8(2)11(7)15)6-13-10(14)5-12/h3-4,15H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLTWTVSXSHDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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